molecular formula C38H42N2O7 B174029 Thalidezine CAS No. 18251-36-0

Thalidezine

货号 B174029
CAS 编号: 18251-36-0
分子量: 638.7 g/mol
InChI 键: UYNHKOIUEXICNQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thalidezine is a bisbenzylisoquinoline alkaloid . It is a novel AMPK activator that eliminates apoptosis-resistant cancer cells through energy-mediated autophagic cell death .


Chemical Reactions Analysis

Thalidezine is a novel direct AMPK activator . It increases autophagic flux in HeLa cancer cells . The exact chemical reactions involving Thalidezine are not specified in the search results.

科学研究应用

治疗疾病中的沙利度胺

沙利度胺曾因其致畸效应而臭名昭著,如今已重新成为治疗各种疾病的有希望的药物。它显示出在治疗HIV/AIDS、类风湿性关节炎、克罗恩病和多发性骨髓瘤方面的潜力(Neiger, 2000)。此外,由于其抗血管生成和免疫调节作用,其衍生物已被有效地用于治疗骨髓增生异常综合征(MDS),在低风险MDS患者和非del(5q)MDS患者中显示出疗效(Jing-Wen Wang Yin et al., 2021)

分子靶点和假设生成

沙利度胺的分子靶点和新底物导致了新一代免疫调节药物(IMiDs)和蛋白酶降解靶向嵌合物的发展(Jing-Wen Wang Yin et al., 2021)。此外,利用斯旺森的ABC模型,研究人员发现文献中的隐含关联,暗示沙利度胺可能对急性胰腺炎、慢性丙型肝炎、幽门螺杆菌诱导的胃炎和重症肌无力有用(Weeber et al., 2003)

沙利度胺在癌症治疗中

沙利度胺及其类似物已显示出在治疗多发性骨髓瘤方面的疗效,特别是对于对传统疗法耐药的病例。这些药物诱导耐药MM细胞凋亡或G1生长停滞,并增强其他药物的抗MM活性(Hideshima et al., 2000)。对沙利度胺作用机制的研究正在带来更好的理解和更安全药物的开发(Kim & Scialli, 2011)

沙利度胺和免疫调节

沙利度胺的抗炎和免疫调节特性导致其在实验性治疗各种炎症性和自身免疫性疾病中的使用,如红斑狼疮。它通过下调肿瘤坏死因子-α(TNF-α)等促炎细胞因子并抑制血管生成来发挥作用(Walchner et al., 2000)

未来方向

Thalidezine has been identified as a novel AMPK activator with potential for further development into a safe and effective intervention for apoptosis- or multidrug-resistant cancers .

属性

IUPAC Name

9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-dodecaen-19-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O7/c1-39-15-13-24-20-31(43-4)33-21-27(24)28(39)17-22-7-10-25(11-8-22)46-32-19-23(9-12-30(32)42-3)18-29-34-26(14-16-40(29)2)35(41)37(44-5)38(45-6)36(34)47-33/h7-12,19-21,28-29,41H,13-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNHKOIUEXICNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313346
Record name THALIDEZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18251-36-0
Record name THALIDEZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name THALIDEZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thalidezine
Reactant of Route 2
Thalidezine
Reactant of Route 3
Thalidezine
Reactant of Route 4
Reactant of Route 4
Thalidezine
Reactant of Route 5
Reactant of Route 5
Thalidezine
Reactant of Route 6
Reactant of Route 6
Thalidezine

Q & A

Q1: What is the mechanism of action of thalidezine?

A1: Thalidezine is a bisbenzylisoquinoline alkaloid isolated from plants of the Thalictrum genus [, , ]. It acts as a direct activator of AMP-activated protein kinase (AMPK) []. By directly binding to AMPK, thalidezine promotes its activation, leading to downstream effects on cellular energy homeostasis, metabolism, and autophagy [].

Q2: How does thalidezine impact cancer cells?

A2: Thalidezine demonstrates promising anticancer activity, particularly against apoptosis-resistant cancer cells []. Instead of inducing apoptosis (programmed cell death), thalidezine triggers energy-mediated autophagic cell death in these resistant cancer cells []. This effect is dependent on AMPK activation, as demonstrated by the ability of AMPK inhibitors to abolish thalidezine-induced cell death [].

Q3: What is the significance of thalidezine's ability to induce autophagic cell death in apoptosis-resistant cancer cells?

A3: Resistance to apoptosis is a major hurdle in cancer treatment, often rendering conventional chemotherapy ineffective. Thalidezine's ability to bypass this resistance mechanism by inducing an alternative cell death pathway (autophagy) makes it a promising candidate for further development as a chemotherapeutic agent, especially for cancers exhibiting multidrug resistance [].

Q4: Beyond its anticancer activity, what other biological activities have been reported for thalidezine?

A4: Research on thalidezine and its analogs, such as hernandezine and isothalidezine, also extracted from Thalictrum species, reveals inhibitory effects on the growth of various cancer cell lines, including P388 leukemia, S180 ascites, C26 colon cancer, mouse L1210 cells, and human oral cancer KB cells []. Notably, hernandezine exhibits a lower inhibitory effect on normal hematopoietic progenitor cells compared to cancerous cells, suggesting a potential therapeutic window [].

Q5: Where can I find detailed information about the isolation and structural characterization of thalidezine?

A5: The isolation and characterization of thalidezine, along with other alkaloids, from Thalictrum longistylum was first reported in a study by Shamma et al. []. This study provides insights into the structure elucidation of thalidezine, utilizing spectral and chemical methods, including NMR studies and chemical conversions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。